7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Overview
Description
7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that features a unique fusion of thiazole and pyridazine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of the phenyl and pyrrolidinyl groups further enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring. This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.
Pyridazine Ring Formation: The thiazole intermediate is then subjected to cyclization with hydrazine derivatives to form the pyridazine ring.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid is coupled with the thiazole-pyridazine intermediate in the presence of a palladium catalyst.
Pyrrolidinyl Substitution: Finally, the pyrrolidinyl group is introduced through nucleophilic substitution, typically using pyrrolidine and a suitable leaving group on the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiazole ring to a thiazolidine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyridazine ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent due to its ability to interact with various biological targets.
Materials Science: The unique electronic properties of the thiazole and pyridazine rings make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to various biologically active molecules.
Mechanism of Action
The mechanism of action of 7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as an agonist or antagonist at various receptors, modulating their activity and downstream signaling pathways.
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyridazine Derivatives: Compounds with similar core structures but different substituents, such as 7-phenyl-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one.
Pyrrolidinyl-Substituted Heterocycles: Compounds like 2-pyrrolidin-1-yl-1,3-thiazole derivatives.
Uniqueness
7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is unique due to its specific combination of the thiazole and pyridazine rings with the phenyl and pyrrolidinyl groups. This unique structure imparts distinct electronic properties and biological activities, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
7-phenyl-2-pyrrolidin-1-yl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-14-12-13(21-15(16-12)19-8-4-5-9-19)11(17-18-14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXYFAXQUJUTGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NNC3=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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